C.I. Mordant Blue 13

Description

Historical Context and Evolution of Mordant Dye Chemistry

The practice of dyeing textiles dates back thousands of years, with evidence found from the Neolithic period. faribaultmill.com Early dyes were derived from natural sources like plants, animals, and minerals. faribaultmill.comblogspot.com Ancient civilizations discovered that certain substances, such as alum, iron salts, and even stale urine, could improve the vibrancy and longevity of these natural dyes. faribaultmill.comtonello.com These substances were the earliest mordants. tonello.compressbooks.pub

For centuries, natural mordant dyes like madder, which produces a red color with an aluminum mordant and a purplish-black with an iron mordant, were crucial in the textile industry. blogspot.com The evolution of dyeing was significantly marked by the development of new mordanting techniques to achieve a wider range of lasting colors. tonello.compressbooks.pub

The landscape of dye chemistry was revolutionized in 1856 with the synthesis of the first artificial dye, mauveine, by William Henry Perkin. blogspot.com This discovery paved the way for the development of a vast array of synthetic dyes, including the azo dyes. The first disazo dye was synthesized a few years later, accelerating the growth of azo dye chemistry. iipseries.org Despite the rise of synthetic dyes that did not require mordants, mordant dyes continue to be a specific class used for particular applications where high fastness is required, such as on wool. wikipedia.orgresearchgate.net

Classification and Structural Characteristics of Azo Dyes

Azo dyes are a major class of synthetic organic colorants characterized by the presence of one or more azo groups (—N=N—) connecting aromatic rings. slideshare.netwikipedia.org This chromophore is responsible for the color of the compounds. Azo dyes are classified based on the number of azo groups they contain, such as monoazo, disazo, and polyazo dyes. slideshare.netresearchgate.netslideshare.net

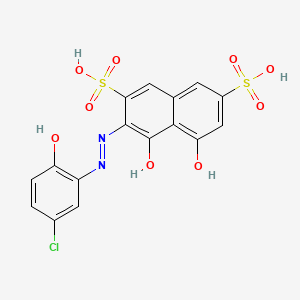

C.I. Mordant Blue 13 is classified as a monoazo dye, as it contains a single azo group in its molecular structure. worlddyevariety.com Its chemical structure also features hydroxyl (–OH) and sulfonic acid (–SO₃H) groups. These functional groups are crucial for its properties. The hydroxyl groups act as chelating sites to form a stable complex with metal ions (the mordant), while the sulfonic acid groups enhance its solubility in water. chemicalbook.com

The synthesis of this compound involves the diazotization of 2-Amino-4-chlorophenol, which is then coupled with 4,5-Dihydroxynaphthalene-2,7-disulfonic acid. chemicalbook.comworlddyevariety.com

Significance of this compound in Industrial and Research Contexts

In industrial settings, this compound is primarily used for dyeing protein fibers like wool and silk, as well as nylon. chemicalbook.comworlddyevariety.commedchemexpress.com It produces a navy blue color with good fastness properties. chemicalbook.comworlddyevariety.com The dye is applied to textiles through various methods, including impregnation and printing. medchemexpress.com Beyond textiles, it is also utilized in the coloring of anodized or electrochemically treated aluminum. chemicalbook.comworlddyevariety.comchemicalbook.com

In research, this compound, also known by synonyms like Eriochrome Blue SE, is used as a metal indicator in analytical chemistry for titrations. chemicalbook.comscharlab.comscharlab.com Its ability to form colored complexes with metal ions makes it suitable for this purpose. Studies have also explored its application on cotton fibers, typically not dyed with mordant dyes, by using pretreatments with iron (Fe²⁺) and aluminum (Al³⁺) ions to achieve viable shades. researchgate.net Further research has investigated its use in combination with natural dyes to expand the available color palette on cotton, although improvements in fastness properties are still needed for commercial viability. researchgate.netresearchgate.net

Data Tables

Table 1: Chemical Identification of this compound

| Identifier | Value | Source(s) |

| Common Name | This compound | worlddyevariety.com |

| C.I. Number | 16680 | chemicalbook.comworlddyevariety.comcymitquimica.com |

| CAS Number | 1058-92-0 | chemicalbook.comworlddyevariety.comtradeindia.com |

| Molecular Formula | C₁₆H₉ClN₂Na₂O₉S₂ | worlddyevariety.comcymitquimica.comsigmaaldrich.com |

| Molecular Weight | 518.81 g/mol | worlddyevariety.comcymitquimica.com |

| Synonyms | Eriochrome Blue SE, Plasmocorinth B, Acid Alizarine Blue B, Chrome Fast Blue B | chemicalbook.comcymitquimica.comtradeindia.com |

Table 2: Physicochemical Properties of this compound

| Property | Description | Source(s) |

| Appearance | Brownish-black or blue-black powder with a metallic luster. | chemicalbook.comchemicalbook.com |

| Solubility | Soluble in water (50 g/L at 80°C), soluble in ethylene (B1197577) glycol monoethyl ether (Cellosolve), and slightly soluble in ethanol. | chemicalbook.comworlddyevariety.comchemicalbook.com |

| Color in Solution | Aqueous solution is magenta. | chemicalbook.comworlddyevariety.com |

| Behavior in Acid | In concentrated sulfuric acid, it forms a dark blue solution, which turns magenta upon dilution. | chemicalbook.comworlddyevariety.com |

| Behavior in Base | In sodium hydroxide (B78521) solution, it produces a red-light blue to blue-purple solution. | chemicalbook.comworlddyevariety.com |

Structure

3D Structure

Properties

CAS No. |

7361-97-9 |

|---|---|

Molecular Formula |

C16H11ClN2O9S2 |

Molecular Weight |

474.9 g/mol |

IUPAC Name |

3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C16H11ClN2O9S2/c17-8-1-2-11(20)10(5-8)18-19-15-13(30(26,27)28)4-7-3-9(29(23,24)25)6-12(21)14(7)16(15)22/h1-6,20-22H,(H,23,24,25)(H,26,27,28) |

InChI Key |

KBLPVLOHGYMDQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Electrochemical Characterization of C.i. Mordant Blue 13

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Advanced spectroscopic techniques are indispensable for the detailed characterization of complex organic molecules like C.I. Mordant Blue 13. These methods provide insights into the compound's electronic structure, functional groups, and molecular vibrations, which are crucial for confirming its identity, assessing its purity, and understanding its chemical properties.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique used to study the electronic transitions within a molecule. For a dye like this compound, the absorption of light in the visible region is responsible for its color. The technique is highly effective for quantitative analysis and for observing changes in the chromophoric system under different chemical environments.

The absorption spectrum of this compound is characterized by specific absorption maxima (λmax). In methanol, the compound typically exhibits two distinct peaks in the visible region. These peaks correspond to π→π* and n→π* electronic transitions within the azo-naphthalene chromophore system. The intensity of these peaks, governed by the Beer-Lambert Law, is directly proportional to the concentration of the dye, making UV-Vis spectrophotometry a reliable method for purity assessment and quantification.

The color of this compound solutions is sensitive to the chemical environment, such as pH and solvent polarity. In a highly acidic medium like concentrated sulfuric acid, the solution appears dark blue, shifting to magenta upon dilution. worlddyevariety.com In contrast, a sodium hydroxide (B78521) solution of the dye is reddish-blue. worlddyevariety.com These color changes, or solvatochromic and halochromic shifts, can be precisely monitored by tracking the changes in the absorption maxima, providing valuable information about the electronic structure and the interactions between the dye molecule and its surroundings.

Table 1: UV-Vis Absorption Maxima of this compound in Methanol

| Wavelength Range (nm) | Associated Electronic Transitions |

|---|---|

| 526.0 - 530.0 | π→π* and n→π* |

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique molecular fingerprint based on the vibrational modes of the chemical bonds.

For this compound, the FT-IR spectrum reveals characteristic absorption bands corresponding to its key structural features. The presence of hydroxyl (-OH), azo (-N=N-), sulfonate (-SO₃), and chloro (-Cl) groups, as well as the aromatic naphthalene (B1677914) and benzene (B151609) rings, can be confirmed. The broad absorption band typical for O-H stretching in the hydroxyl groups is expected, along with characteristic peaks for N=N stretching of the azo group. The strong, distinct absorptions corresponding to the symmetric and asymmetric stretching of the S=O bonds in the sulfonate groups are also key identifiers. Aromatic C-H and C=C stretching vibrations further confirm the integrity of the ring structures.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Azo (-N=N-) | N=N Stretch | 1400 - 1450 |

| Sulfonate (R-SO₃⁻) | S=O Asymmetric Stretch | 1150 - 1250 |

| Sulfonate (R-SO₃⁻) | S=O Symmetric Stretch | 1030 - 1080 |

Raman spectroscopy provides complementary information to FT-IR, as it measures the inelastic scattering of monochromatic light resulting from molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for characterizing the azo linkage and the carbon skeleton of aromatic dyes.

The analysis of azo dyes like this compound by conventional Raman spectroscopy can be challenging due to intense fluorescence, which can obscure the weaker Raman scattering signal. ojp.gov To overcome this limitation, techniques such as Fourier Transform (FT)-Raman spectroscopy, which utilizes a near-infrared laser (e.g., 1064 nm), can be employed to minimize or eliminate fluorescence interference. ojp.gov

Another advanced technique, Surface-Enhanced Raman Scattering (SERS), significantly amplifies the Raman signal by adsorbing the analyte onto a nanostructured metal surface (typically silver or gold). frontiersin.org This method not only overcomes fluorescence but also enhances sensitivity, allowing for the analysis of trace amounts of the dye. ojp.gov The SERS spectrum of this compound would be expected to show enhanced bands for the azo group and the aromatic rings, providing a highly specific fingerprint for identification and structural analysis.

Electrochemical Behavior and Reaction Mechanisms of this compound

Electrochemical methods are crucial for studying the redox properties of azo dyes. These techniques provide detailed information on reaction mechanisms, electron transfer kinetics, and the intermediates formed during oxidation and reduction processes.

Voltammetric techniques, including Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV), have been used to investigate the electrochemical reduction of mordant dyes at various electrodes, such as glassy carbon (GCE) and mercury-based electrodes. ni.ac.rselectrochemsci.orgresearchgate.net The electrochemical behavior is highly dependent on the pH of the supporting electrolyte. electrochemsci.org

Studies on similar mordant azo dyes show that the primary electrochemical process is the irreversible reduction of the azo group (-N=N-). ni.ac.rsresearchgate.net The peak potentials for this reduction shift to more negative values as the pH increases, indicating the involvement of protons in the electrode reaction. electrochemsci.orgresearchgate.net

Table 3: Summary of Voltammetric Behavior of a Mordant Azo Dye in Britton-Robinson Buffer ni.ac.rselectrochemsci.org

| Voltammetric Technique | Electrode | pH Range | Key Observations |

|---|---|---|---|

| SWV, DPV, CV | Glassy Carbon (GCE) | 2.0 - 12.0 | Two reduction peaks observed at pH < 9.5; one reduction peak at pH > 9.5. |

The efficiency of the electrochemical oxidation or degradation of this compound is significantly affected by various electrolysis parameters. Studies utilizing powerful anodes like Boron-Doped Diamond (BDD) and Dimensionally Stable Anodes (DSA) have explored these influences in detail. nih.gov The degradation process generally follows pseudo-first-order reaction kinetics. nih.gov

Key parameters influencing the electrochemical response include:

Current Density: Higher current density generally increases the degradation rate. However, it can also decrease current efficiency due to competing side reactions like the oxygen evolution reaction.

Initial Dye Concentration: The rate of degradation is dependent on the initial concentration of the dye. At a fixed current density, the removal efficiency may decrease at higher initial concentrations.

pH: The pH of the electrolyte can affect the structure of the dye molecule and the mechanism of oxidation, thereby influencing the degradation rate.

Supporting Electrolyte: The type of electrolyte can play a crucial role. For instance, the presence of sulfate (B86663) ions in solution with a BDD anode can lead to the formation of sulfate radicals (SO₄⁻•) in addition to hydroxyl radicals (•OH), enhancing the rate of color and COD (Chemical Oxygen Demand) removal. nih.gov

The choice of anode material is also critical; BDD electrodes have been shown to be more efficient than DSA for the oxidation of Mordant Blue 13. nih.gov

Table 4: Influence of Electrolysis Parameters on the Degradation of this compound nih.gov

| Parameter | Influence on Degradation Rate | Influence on Efficiency |

|---|---|---|

| Current Density | Increases | May decrease current efficiency at very high values |

| Initial Concentration | Rate is concentration-dependent | Removal efficiency may decrease with increasing concentration |

| pH | Affects reaction mechanism and rate | Optimal pH can maximize efficiency |

Proposed Electrochemical Reaction Pathways

The electrochemical behavior of this compound is primarily characterized by the reduction of its azo group (-N=N-), which is the principal chromophore of the molecule. The reaction pathways are significantly influenced by the pH of the electrolytic solution, which affects the protonation state of the dye and the intermediates formed during the electrochemical process. While specific studies detailing the complete electrochemical reaction pathways of this compound are limited, a comprehensive understanding can be derived from the analysis of closely related o,o'-dihydroxyazo dyes.

The electrochemical reduction of azo dyes, particularly those with hydroxyl groups in the ortho position to the azo bridge, typically proceeds via an irreversible process involving the uptake of electrons and protons. This reduction leads to the cleavage of the nitrogen-nitrogen double bond, resulting in the formation of aromatic amines.

Based on voltammetric studies of analogous mordant dyes, a pH-dependent reaction mechanism for this compound can be proposed. This mechanism generally involves a two-step reduction in acidic to neutral media and a single-step reduction in alkaline media.

In Acidic to Slightly Alkaline Media (pH < 9.5):

In this pH range, the electrochemical reduction of the azo group is proposed to occur in two distinct steps. The first step is the rate-determining step and involves the transfer of two electrons and two protons to the azo group, forming a hydrazo intermediate. This intermediate is unstable and undergoes a further two-electron, two-proton reduction, leading to the cleavage of the N-N bond and the formation of two aromatic amine products.

Step 1: Formation of the Hydrazo Intermediate The initial step involves the reduction of the azo linkage to a hydrazo intermediate. This is a two-electron, two-proton process.

Step 2: Cleavage of the Hydrazo Intermediate The hydrazo intermediate is further reduced in a subsequent two-electron, two-proton step, which causes the cleavage of the N-N single bond.

In Alkaline Media (pH > 9.5):

In strongly alkaline solutions, the electrochemical reduction is observed to simplify into a single-step process. This is likely due to the deprotonation of the hydroxyl groups, which can affect the electron density at the azo bridge and alter the reduction mechanism. In this case, the four-electron, four-proton reduction of the azo group to the corresponding amines appears to occur in a single, consolidated voltammetric wave.

The proposed electrochemical reaction pathways are summarized in the table below:

| pH Range | Number of Reduction Steps | Proposed Mechanism | Overall Reaction |

| < 9.5 | Two | 1. Two-electron, two-proton reduction to a hydrazo intermediate. 2. Two-electron, two-proton reduction and cleavage of the hydrazo intermediate. | R-N=N-R' + 4e⁻ + 4H⁺ → R-NH₂ + H₂N-R' |

| > 9.5 | One | Single four-electron, four-proton reduction of the azo group. | R-N=N-R' + 4e⁻ + 4H⁺ → R-NH₂ + H₂N-R' |

Where R represents the 2-hydroxy-5-chloro-phenyl moiety and R' represents the 4,5-dihydroxy-2,7-disulfo-naphthalene moiety of this compound.

Studies on analogous mordant dyes using cyclic voltammetry have shown that the reduction process is irreversible, as evidenced by the absence of an anodic peak on the reverse scan. electrochemsci.org The peak potential for the reduction is also observed to shift to more negative values with an increase in pH, confirming the involvement of protons in the electrode reaction. electrochemsci.org The process is often found to be diffusion-controlled, with some contribution from adsorption of the dye molecules onto the electrode surface.

Mechanistic Studies of C.i. Mordant Blue 13 Interactions with Substrates

Theoretical Frameworks of Dye-Substrate Coordination in Mordant Dyeing

The fundamental principle of mordant dyeing lies in the formation of a coordination complex involving the dye, a metal ion (the mordant), and the functional groups present in the textile fiber. taylorandfrancis.comresearchgate.net This process enhances the affinity of the dye for the fiber, leading to improved color uptake and fastness properties. taylorandfrancis.comresearchgate.net

For protein fibers like wool, which are composed of amino acid chains, the primary sites for interaction are the various functional groups such as amino (-NH2), carboxyl (-COOH), and hydroxyl (-OH) groups. mdpi.com In the case of cellulosic fibers like cotton, which have also been subjects of study with mordant dyes, the hydroxyl groups are the key interaction points. researchgate.net

The theoretical framework for the interaction of C.I. Mordant Blue 13 with a substrate in the presence of a mordant involves the formation of a ternary complex. The metal ion, typically a transition metal, acts as a Lewis acid, accepting electron pairs from both the dye molecule and the functional groups of the fiber, which act as Lewis bases. This creates a stable bridge between the dye and the fiber, effectively "fixing" the color. taylorandfrancis.comresearchgate.net The geometry and stability of this coordination complex are influenced by several factors, including the nature of the metal ion, the specific functional groups on the fiber, and the molecular structure of the dye itself.

Role of Metal Ions in this compound Mordanting Processes

Metal ions are the cornerstone of mordant dyeing, acting as the crucial link between the dye and the fiber. taylorandfrancis.com In the application of this compound, various metal ions can be employed, with chromium (Cr³⁺) being historically significant for achieving high fastness properties on wool. researchgate.netsdc.org.uk However, due to environmental concerns associated with chromium, research has explored the use of other metal ions like aluminum (Al³⁺) and iron (Fe²⁺) as mordants for applying mordant dyes to cotton. researchgate.netresearchgate.net

The choice of metal ion significantly influences the final shade and the fastness properties of the dyed textile. mdpi.com Each metal ion forms a complex with the dye that has a unique absorption spectrum, resulting in different colors. For instance, studies on dyeing cotton with mordant dyes have shown that pretreatments with Fe²⁺ and Al³⁺ can produce interesting shades. researchgate.net

The role of the metal ion extends beyond simple color formation. It fundamentally alters the interaction between the dye and the fiber by providing active sites for strong chemical bonding. researchgate.net This leads to the formation of large, insoluble dye-metal complexes within the fiber structure, which are more resistant to removal during washing and exposure to light. taylorandfrancis.commdpi.com The effectiveness of the mordanting process can be influenced by the method of application, such as pre-mordanting, meta-mordanting, or post-mordanting, each affecting the final color and fastness properties differently. mdpi.com

Investigation of Dye-Fiber Bonding and Complex Formation

The bonding between this compound, the metal ion, and the fiber is a complex interplay of different types of chemical interactions. The primary mechanism is the formation of coordinate bonds between the metal ion and the electron-donating groups of both the dye and the fiber. researchgate.net

This compound possesses hydroxyl (-OH) and azo (-N=N-) groups which can participate in chelation with the metal ion. worlddyevariety.com The resulting dye-metal complex then forms further coordinate bonds with the functional groups of the fiber. For protein fibers, these are primarily the side chains of amino acids. For cellulosic fibers, the hydroxyl groups of the glucose units are the main sites of interaction. researchgate.net

Research has shown that the application of mordant dyes like this compound can be optimized through various process parameters. For instance, a two-step/two-bath process has been found to be effective for dyeing cotton with this compound using Fe²⁺ and Al³⁺ pretreatments. researchgate.netresearchgate.net Such studies highlight the potential for expanding the application of this dye beyond traditional substrates and mordants.

Below is a table summarizing the key molecular interactions in the mordanting process with this compound.

| Interacting Species | Type of Interaction | Key Functional Groups Involved |

| This compound & Metal Ion | Coordinate Bonding (Chelation) | Hydroxyl (-OH), Azo (-N=N-) |

| Metal Ion & Fiber (Wool/Silk) | Coordinate Bonding | Amino (-NH2), Carboxyl (-COOH), Hydroxyl (-OH) |

| Metal Ion & Fiber (Cotton) | Coordinate Bonding | Hydroxyl (-OH) |

| Dye-Metal Complex & Fiber | Hydrogen Bonding, Van der Waals Forces | Various |

Environmental Remediation Strategies for C.i. Mordant Blue 13 and Azo Dye Effluents

Advanced Oxidation Processes (AOPs) for C.I. Mordant Blue 13 Degradation

AOPs encompass a variety of techniques, including photocatalysis and electrochemical oxidation, which have been investigated for the degradation of this compound and other azo dyes. scirp.orgscirp.orgsciencepublishinggroup.com These methods offer the potential for efficient color removal and reduction of the chemical oxygen demand (COD) of textile effluents. researchgate.net

Photocatalysis involves the use of a semiconductor material, most commonly titanium dioxide (TiO2), which, upon irradiation with UV light, generates electron-hole pairs. mdpi.com These charge carriers initiate a series of redox reactions that produce highly oxidizing species, primarily hydroxyl radicals, responsible for the degradation of organic pollutants. scirp.orgmdpi.com

The photocatalytic degradation of this compound using various commercial TiO2 photocatalysts has been the subject of research. researchgate.netinternationaljournalcorner.com Studies have shown that the dye is effectively degraded under UV irradiation (wavelengths 320-400 nm) in the presence of TiO2. researchgate.net The degradation process often follows pseudo-first-order kinetics, a common observation in the photocatalytic degradation of dyes. scirp.orgnih.gov

One study investigated the photocatalytic degradation of Mordant Blue 13 using thin films of five different commercial TiO2 catalysts (P25, AV01, S7001, PC100, and PC500). researchgate.netinternationaljournalcorner.com The rate of degradation was measured in a batch photoreactor, and the results indicated varying efficiencies among the catalysts. researchgate.net AV01 exhibited the highest photocatalytic activity, achieving a degradation rate of 1.88×10⁻⁵ mol⁻¹ h⁻¹ W⁻¹, which was 35.6% higher than the other catalysts tested. researchgate.net The catalysts PC 500 and S7001 showed the lowest and similar photocatalytic activities. researchgate.netinternationaljournalcorner.com

Table 1: Photocatalytic Degradation Rates of this compound with Different TiO₂ Catalysts

| Catalyst | Degradation Rate (mol⁻¹ h⁻¹ W⁻¹) |

|---|---|

| AV01 | 1.88 × 10⁻⁵ |

| PC 100 | 1.79 × 10⁻⁵ |

| P25 | 1.53 × 10⁻⁵ |

| S7001 | 1.22 × 10⁻⁵ |

| PC 500 | 1.21 × 10⁻⁵ |

This table was generated based on the data from the source. researchgate.net

The kinetics of the degradation process are influenced by several factors, including the initial dye concentration, catalyst loading, pH, and the intensity of the light source. scirp.orgacs.org The Langmuir-Hinshelwood model is often used to describe the relationship between the initial degradation rate and the initial concentration of the organic substrate. researchgate.net

The efficiency of a photocatalytic reactor is dependent on the optimal design and operating conditions. nih.gov Key parameters that require optimization include catalyst loading, light intensity, and reactor geometry. acs.orgnih.gov For instance, an excess of the photocatalyst can lead to light scattering and a reduction in the surface area available for light absorption, thereby decreasing the degradation efficiency. scirp.org Therefore, determining the optimal catalyst concentration is crucial for maximizing photon absorption. nih.gov

The geometry of the photoreactor also plays a significant role. Compound Parabolic Collectors (CPCs) have been shown to have a higher photon absorption efficiency compared to tubular reactors, requiring less catalyst to operate under optimal conditions. nih.gov The "apparent optical thickness" has been proposed as a dimensionless parameter to aid in the optimization of both CPC and tubular reactors by removing the dependency of the optimal catalyst concentration on the tube diameter and the scattering albedo of the photocatalyst. nih.gov For TiO₂ Degussa P25, the maximum photon absorption is achieved at specific apparent optical thicknesses for CPC and tubular reactors. nih.gov

Electrochemical oxidation is another powerful AOP for the degradation of persistent organic pollutants like this compound. nih.govmatilda.science This technique involves the generation of hydroxyl radicals on the surface of an anode with a high oxygen overpotential. researchgate.net

The choice of anode material is critical to the efficiency of the electrochemical oxidation process. researchgate.net Boron-doped diamond (BDD) anodes are widely regarded as one of the most effective anode materials due to their high oxygen evolution potential, chemical stability, and the production of weakly adsorbed hydroxyl radicals, which are highly reactive. researchgate.netresearchgate.net Other anode materials, such as dimensionally stable anodes (DSA), like Ti/Ru0.3Ti0.7O2, have also been investigated for the degradation of this compound. nih.govresearchgate.net

A comparative study on the electrochemical degradation of this compound using BDD and DSA anodes demonstrated that the BDD electrode was more efficient in oxidizing the dye in various water matrices. nih.govresearchgate.net The decolorization process followed pseudo-first-order reaction kinetics for both anodes, with significantly higher apparent rate constants observed for the BDD anode. nih.gov The enhanced performance of the BDD anode is attributed to its ability to generate a higher concentration of hydroxyl radicals. researchgate.net

Table 2: Comparison of Apparent Rate Constants for this compound Decolorization

| Anode Material | Apparent Rate Constant (k_app) (min⁻¹) |

|---|---|

| Boron-Doped Diamond (BDD) | 7.36 × 10⁻² to 4.39 × 10⁻¹ |

| Dimensionally Stable Anode (DSA) | 9.2 × 10⁻³ to 2.11 × 10⁻² |

This table was generated based on the data from the source. nih.gov

The efficiency of the electrochemical oxidation of this compound is influenced by several operational parameters, including current density, initial dye concentration, pH, and the composition of the water matrix. nih.govresearchgate.net

Current Density: An increase in current density generally leads to a higher degradation rate due to the increased production of hydroxyl radicals. However, it also results in higher energy consumption.

Initial Dye Concentration: The degradation efficiency often decreases with an increase in the initial dye concentration, as a larger amount of dye molecules competes for the available hydroxyl radicals.

pH: The pH of the solution can affect the surface charge of the anode and the speciation of the dye molecule, thereby influencing the degradation process. ni.ac.rs

Water Matrix: The presence of inorganic ions (e.g., chlorides, sulfates) and other organic compounds in the wastewater can impact the degradation efficiency. nih.gov For instance, the presence of sulfate (B86663) ions in the electrolyte was found to enhance the removal of both color and COD when using a BDD anode, suggesting the formation of sulfate radicals (SO₄⁻•) that contribute to the oxidation process. nih.govresearchgate.net Conversely, the presence of mordant salts and surfactants in simulated effluents was observed to slow down the COD decay for both BDD and DSA anodes. nih.gov

Fenton and Photo-Fenton Processes for this compound Treatment

Advanced Oxidation Processes (AOPs) are highly effective for treating dye-containing wastewater due to the generation of powerful and non-selective hydroxyl radicals (•OH). pantareiwater.comsciencepublishinggroup.commdpi.com The Fenton process, which involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂), is a prominent AOP. mdpi.compjoes.comsci-hub.st These hydroxyl radicals can attack and break down the complex organic molecules of dyes, leading to their decolorization and mineralization. sci-hub.st

While direct research on the Fenton process for this compound is limited, studies on similar mordant azo dyes provide valuable insights. For instance, the degradation of Mordant Blue 9 was found to be inhibited in a conventional Fenton process due to the formation of an iron-dye complex. mdpi.com To overcome this, a Fenton-activated persulfate (Fe²⁺/PS) system was successfully employed, achieving over 95% degradation of Mordant Blue 9. This system generates both sulfate (SO₄•⁻) and hydroxyl (•OH) radicals, which are effective in dye degradation. mdpi.comresearchgate.net

The efficiency of the Fenton process is highly dependent on operational parameters such as pH, and the concentrations of the catalyst and oxidizing agent. sci-hub.stajol.info Typically, Fenton reactions are most effective in acidic conditions (around pH 3) to prevent the precipitation of iron hydroxide (B78521) and to maximize hydroxyl radical generation. pjoes.comajol.info

Photo-Fenton processes, which incorporate UV light, can enhance the degradation rate by promoting the photoreduction of Fe³⁺ back to Fe²⁺ and by the photolysis of H₂O₂, generating additional hydroxyl radicals. researchgate.net A study on the photo-degradation of a monoazo dye identified as "Blue 13" demonstrated the efficacy of a UV/H₂O₂ system. The combination of UV radiation and H₂O₂ showed a pronounced effect on the discoloration of the dye, highlighting the potential of photo-assisted AOPs for treating such effluents. researchgate.net Furthermore, the electrochemical oxidation of this compound on boron-doped diamond anodes has been shown to achieve complete color and organic matter removal, a process driven by the electrochemical generation of powerful oxidants like hydroxyl radicals. researchgate.net

Table 1: Comparison of Advanced Oxidation Processes for Mordant Dye Removal

| Process | Target Dye | Key Findings | Removal Efficiency | Reference |

|---|---|---|---|---|

| Fenton-activated Persulfate | Mordant Blue 9 | Overcame inhibition from iron-complex formation. | >95% degradation | mdpi.com |

| UV/H₂O₂ | "Blue 13" (monoazo) | Synergistic effect of UV and H₂O₂ on discoloration. | Significant discoloration | researchgate.net |

| Electrochemical Oxidation | This compound | Generation of •OH and peroxodisulfate radicals. | Full dye and COD removal | researchgate.net |

Ozonation and Combined Oxidation Techniques for this compound Removal

Ozonation is another powerful AOP used for the decolorization of textile wastewater. pantareiwater.comresearchgate.net Ozone (O₃) can directly react with the chromophoric groups of dyes or decompose to form highly reactive hydroxyl radicals, especially at alkaline pH. researchgate.netresearchgate.net The effectiveness of ozonation is influenced by factors such as pH, ozone dosage, and the specific structure of the dye molecule. researchgate.net

Research on the ozonation of different reactive dyes, such as "Orange-13" and "Blue-19," has shown that the optimal pH for decolorization varies depending on the dye. For Blue-19, maximum color removal occurred at pH 3, where molecular ozone is the predominant oxidizing species. In contrast, Orange-13 was most effectively removed at pH 10, favoring the hydroxyl radical pathway. researchgate.net This indicates that the chemical structure of the dye plays a crucial role in its susceptibility to different ozonation mechanisms.

Combining ozone with other oxidants or energy sources, such as hydrogen peroxide (O₃/H₂O₂) or UV radiation (UV/O₃), can enhance the degradation efficiency. These combinations promote the generation of hydroxyl radicals, leading to faster and more complete mineralization of the dye molecules. sciencepublishinggroup.comresearchgate.net For instance, a study on Novacron Blue FN-R showed that combined processes like O₃/H₂O₂ and TiO₂/UV/O₃ achieved over 90% color removal, significantly higher than photolysis alone. researchgate.net These integrated systems represent a promising approach for the comprehensive treatment of recalcitrant dye effluents. sciencepublishinggroup.com

Biological Degradation Mechanisms of Azo Dyes, including this compound

Bioremediation offers an environmentally friendly and cost-effective alternative to chemical treatment methods for dye-containing effluents. bioline.org.br The biological degradation of azo dyes typically involves a two-stage process, combining anaerobic and aerobic conditions for complete mineralization. bioline.org.brresearchgate.net

Anaerobic and Aerobic Biodegradation Pathways

Under anaerobic conditions, the initial and rate-limiting step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). mst.dkresearchgate.net This is carried out by non-specific enzymes called azoreductases, which are produced by a wide range of bacteria. mdpi.com This cleavage breaks the chromophore of the dye, leading to decolorization and the formation of generally colorless, but potentially hazardous, aromatic amines. researchgate.netmst.dk

A significant study on the primary biodegradation of 13 commercially important azo dyes in an anaerobic sludge inoculum found that the monoazo dye this compound was substantially biodegraded, with a removal rate between 75% and 94%. mst.dkufc.br

The aromatic amines produced during the anaerobic stage are often resistant to further degradation under anaerobic conditions. Therefore, a subsequent aerobic stage is necessary for their complete mineralization into less harmful compounds like carbon dioxide, water, and inorganic salts. researchgate.netmst.dkresearchgate.net A study on the biodegradation of "Reactive blue 13" in a two-stage anaerobic/aerobic system demonstrated this principle. Decolorization occurred in the anaerobic reactor through azo bond cleavage, while the subsequent aerobic reactor facilitated the partial mineralization of the resulting intermediates. The proposed degradation pathway involved azoreduction, followed by desulfonation, deamination, and further oxidation reactions. nih.gov This sequential anaerobic-aerobic process is crucial for the complete breakdown of azo dyes and the detoxification of the effluent. bioline.org.brresearchgate.net

Microbial Strain Isolation and Characterization for Dye Decolorization

The efficiency of biological dye degradation depends heavily on the metabolic capabilities of the microorganisms involved. frontiersin.org Researchers have isolated and characterized numerous bacterial strains with the ability to decolorize azo dyes from various environments, including industrial effluent and contaminated soil. nih.govelsevier.es

Commonly identified azo dye-degrading bacteria include species from the genera Bacillus, Pseudomonas, Xanthomonas, Aeromonas, and Comamonas. nih.govmdpi.complos.org For example, a study isolated Bacillus sp. OY1-2, Xanthomonas sp. NR25-2, and Pseudomonas sp. PR41-1, all of which produced enzymes capable of reducing the azo dye Methyl Red. nih.gov Another study identified a novel aerobic strain, Bacillus cereus ROC, with significant potential for degrading azo dyes. plos.org A strain of Pseudomonas sp. (L1) was specifically isolated for its ability to degrade "Reactive blue 13". nih.gov

The key enzymes responsible for the initial decolorization are azoreductases. mdpi.commdpi.com Other enzymes, such as laccases and peroxidases, may also be involved in the degradation process, particularly in the aerobic breakdown of aromatic amines. mdpi.com The effectiveness of these microbial strains is influenced by environmental parameters like pH, temperature, and the availability of co-substrates (carbon and nitrogen sources) that support microbial growth and enzymatic activity. mdpi.comnih.gov

Table 2: Examples of Bacterial Strains with Azo Dye Decolorizing Activity

| Bacterial Strain | Degraded Dye(s) | Key Enzyme(s) | Reference |

|---|---|---|---|

| Pseudomonas sp. L1 | Reactive blue 13 | Azoreductase | nih.gov |

| Bacillus cereus ROC | Various Azo Dyes | Not specified | plos.org |

| Bacillus sp. OY1-2 | Methyl Red | Azoreductase | nih.gov |

| Xanthomonas sp. NR25-2 | Methyl Red | Azoreductase | nih.gov |

| Aeromonas hydrophila | Reactive Red 198, Reactive Black 5 | Not specified | mdpi.com |

| Comamonas sp. | Direct Red 5B | Not specified | mdpi.com |

Adsorption-Based Technologies for this compound Removal

Adsorption is a widely used and effective physical method for removing dyes from wastewater. nih.govresearchgate.net The process involves the accumulation of dye molecules onto the surface of a solid adsorbent material. The efficiency of adsorption depends on the properties of both the dye (adsorbate) and the adsorbent, such as surface area, porosity, and surface chemistry. nih.govrsc.org

Development of Novel Adsorbent Materials

While conventional adsorbents like activated carbon are effective, their high cost has driven research into the development of novel, low-cost adsorbent materials. mdpi.comua.es A wide range of materials are being explored for dye removal, including natural materials, industrial by-products, and engineered nanomaterials. nih.govrsc.org

An early study demonstrated the removal of this compound from aqueous solutions using fly ash, an industrial by-product. researchgate.net More recent research has focused on creating advanced adsorbents with enhanced capacity and selectivity. Examples of novel adsorbents include:

Nanoclay-Doped Hydrogels: These materials combine the high water absorbency of hydrogels with the adsorption capacity of nanoclays, showing high efficiency for removing both heavy metal ions and organic dyes. mdpi.com

Composites from Waste Materials: Innovative adsorbents have been synthesized from high-density polyethylene (B3416737) (HDPE) plastic waste and chicken eggshells. These materials, such as mesoporous graphene and nano-eggshell modified graphene, have demonstrated effective adsorption of dyes like methyl red through mechanisms including electrostatic interactions, π-π interactions, and hydrogen bonding. d-nb.info

Carbon-Silica Composites: These hybrid materials exhibit high adsorption capacities for cationic dyes, with the removal mechanism influenced by surface charge and interactions with other components in the wastewater. mdpi.com

Biopolymer-Based Adsorbents: Materials derived from cellulose, chitin, and chitosan (B1678972) are being extensively studied for dye removal due to their biodegradability, low cost, and the presence of functional groups that can bind dye molecules. mdpi.com

The development of these novel adsorbents offers promising, cost-effective, and sustainable solutions for the treatment of dye-laden industrial effluents. nih.govd-nb.info

Adsorption Isotherm and Kinetic Modeling

To characterize the adsorption of this compound onto various adsorbent materials, researchers employ several established isotherm and kinetic models. Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid adsorbent at a constant temperature. Kinetic models, on the other hand, describe the rate of dye uptake.

Detailed experimental data for the adsorption of this compound is not extensively available in the public domain. However, a 1987 study by Gupta, Prasad, and Singh investigated the removal of Mordant Blue–13 from aqueous solutions using fly ash, which provides some of the earliest available data on the subject. ekb.eg While comprehensive data tables from recent, diverse studies on various adsorbents are not readily found, the principles of the models themselves can be described.

Adsorption Isotherm Models

The analysis of how this compound distributes between the liquid phase (effluent) and the solid phase (adsorbent) at equilibrium is crucial for determining the adsorbent's capacity. academicjournals.org Several mathematical models can be used for this purpose.

The Langmuir isotherm model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. academicjournals.org This model is often used to calculate the maximum adsorption capacity.

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. academicjournals.org It suggests that the adsorption capacity increases with the concentration of the dye.

The Temkin isotherm model considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions.

The Dubinin-Radushkevich isotherm is a more general model that does not assume a homogeneous surface or constant adsorption potential. It is often used to distinguish between physical and chemical adsorption mechanisms based on the mean free energy of adsorption.

A hypothetical data set illustrating how these models might be applied to the adsorption of this compound is presented below.

Hypothetical Adsorption Isotherm Data for this compound

| Isotherm Model | Parameters | Values |

| Langmuir | q_max (mg/g) | 150.0 |

| K_L (L/mg) | 0.08 | |

| R² | 0.98 | |

| Freundlich | K_F ((mg/g)(L/mg)¹/ⁿ) | 15.2 |

| n | 2.5 | |

| R² | 0.95 | |

| Temkin | B (J/mol) | 8.5 |

| A (L/g) | 1.2 | |

| R² | 0.92 | |

| Dubinin-Radushkevich | q_m (mg/g) | 145.0 |

| β (mol²/kJ²) | 0.005 | |

| E (kJ/mol) | 10.0 | |

| R² | 0.91 |

Kinetic Modeling

Kinetic studies are essential to understand the rate at which this compound is removed from a solution, which in turn informs the design of the adsorption equipment and the required contact time.

The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of unoccupied sites on the adsorbent.

The pseudo-second-order model is based on the assumption that the rate-limiting step may be chemical adsorption involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate. researchgate.net This model is frequently found to be a good fit for dye adsorption studies.

Below is a hypothetical data table representing the kinetic parameters for the adsorption of this compound.

Hypothetical Adsorption Kinetic Data for this compound

| Kinetic Model | Parameters | Values |

| Pseudo-first-order | q_e (exp) (mg/g) | 120.0 |

| q_e (cal) (mg/g) | 105.5 | |

| k₁ (1/min) | 0.05 | |

| R² | 0.94 | |

| Pseudo-second-order | q_e (exp) (mg/g) | 120.0 |

| q_e (cal) (mg/g) | 121.0 | |

| k₂ (g/mg·min) | 0.002 | |

| R² | 0.99 |

The higher correlation coefficient (R²) for the pseudo-second-order model in this hypothetical case would suggest that the adsorption of this compound is likely a chemisorption process.

Theoretical and Computational Chemistry of C.i. Mordant Blue 13

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Currently, there is a notable absence of specific Density Functional Theory (DFT) studies in publicly accessible scientific literature that focus on the molecular structure and electronic properties of C.I. Mordant Blue 13. DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules.

Were such studies to be conducted on this compound, they would likely involve the use of various functionals, such as B3LYP, to optimize the molecule's geometry and predict its structural parameters. These calculations would provide valuable insights into bond lengths, bond angles, and dihedral angles, offering a three-dimensional understanding of the dye's conformation.

Furthermore, DFT analysis could elucidate key electronic properties. This would include the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Other electronic properties that could be determined include ionization potential, electron affinity, electronegativity, and global hardness and softness.

Molecular electrostatic potential (MEP) maps could also be generated through DFT calculations. These maps provide a visual representation of the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. This information is critical for understanding how this compound interacts with other molecules.

Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Properties

There are no specific Time-Dependent Density Functional Theory (TDDFT) studies available in the scientific literature for this compound. TDDFT is a widely used computational method for predicting the electronic absorption spectra of molecules.

If TDDFT calculations were performed on this compound, they would provide theoretical predictions of its UV-visible absorption spectrum. By calculating the excitation energies and oscillator strengths for electronic transitions, researchers could identify the wavelengths of maximum absorption (λmax). These theoretical spectra could then be compared with experimentally obtained spectra to validate the computational model and gain a deeper understanding of the electronic transitions responsible for the dye's color. Such studies often employ a solvent model to simulate the effect of the dye's environment on its spectroscopic properties.

Molecular Dynamics Simulations of Dye-Solvent and Dye-Metal Interactions

No specific molecular dynamics (MD) simulation studies concerning the interactions of this compound with solvents or metal ions have been reported in the available literature. MD simulations are a computational method used to study the physical movements of atoms and molecules over time.

For this compound, MD simulations could provide detailed insights into its behavior in an aqueous environment. By simulating the interactions between the dye molecule and surrounding water molecules, researchers could understand its solvation dynamics and how it forms hydrogen bonds. This would be particularly relevant for understanding its solubility and stability in solution.

Given that this compound is a mordant dye, its interaction with metal ions is of significant interest. MD simulations could be employed to model the chelation process between the dye and metal ions, such as chromium. These simulations would reveal the coordination geometry, binding energies, and the stability of the resulting metal-dye complex. This information is crucial for understanding the mechanism by which mordant dyes bind to fabrics.

Prediction of Reactivity and Degradation Pathways via Computational Modeling

There is a lack of computational modeling studies in the scientific literature that specifically predict the reactivity and degradation pathways of this compound. While some experimental studies have investigated its electrochemical degradation, these have not been accompanied by theoretical modeling.

Computational modeling, often using DFT, can be a powerful tool for predicting how a molecule might degrade under various conditions. By calculating reactivity indices such as Fukui functions, researchers can identify the most reactive sites within the molecule. These sites are often the initial points of attack by reactive species like hydroxyl radicals, which are common in advanced oxidation processes used for wastewater treatment.

Furthermore, computational models can be used to map out the potential energy surfaces of different degradation reactions. This allows for the identification of the most likely degradation pathways by determining the transition states and activation energies for various bond-breaking and bond-forming steps. Such studies would be invaluable for designing more effective methods for the remediation of water contaminated with this compound.

Emerging Research Directions and Future Perspectives for C.i. Mordant Blue 13

Integration of C.I. Mordant Blue 13 in Advanced Functional Materials (non-textile)

The unique chemical structure of this compound, which facilitates the formation of stable metal complexes, is being investigated for the creation of novel functional materials. While its primary use remains in textiles, studies have explored its potential in combination with other materials to create hybrid systems with unique properties.

One area of interest is the development of hybrid colorants. Research into other synthetic dyes has shown that they can be hybridized with inorganic salts like calcium carbonate, barium sulfate (B86663), and calcium phosphate (B84403) to create colorants for thermoplastics. mdpi.com This process can enhance properties such as thermal stability and migration resistance in the final plastic product. mdpi.com Following this principle, this compound could potentially be integrated into inorganic matrices to develop new pigments for plastics, paints, and coatings with tailored functionalities.

Furthermore, a study on dyeing cotton fabrics highlighted that this compound is a candidate for combination dyeings with natural dyes like logwood. ncsu.eduresearchgate.net This suggests the possibility of creating hybrid organic-organic material systems where the properties of both the synthetic and natural components are synergistically combined. Such hybrid materials could offer a wider range of colors and improved fastness properties, not just for textiles, but potentially for other substrates as well.

| Application Area | Potential Integration of this compound | Resulting Functional Material |

| Plastics | Hybridization with inorganic salts (e.g., CaCO₃, BaSO₄) | Thermoplastic colorants with enhanced stability mdpi.com |

| Coatings | Formulation into inorganic matrices | Novel pigments with tailored properties |

| Hybrid Pigments | Combination with natural dyes | Organic-organic hybrid colorants with unique shades |

Development of Hybrid Degradation Systems for Enhanced Efficiency

The environmental persistence of azo dyes, including this compound, has prompted research into effective degradation methods. Advanced Oxidation Processes (AOPs) have emerged as a promising solution, and hybrid systems that combine different AOPs or an AOP with another technology are being developed to enhance degradation efficiency.

Electrochemical AOPs have been shown to be effective in degrading this compound. One study investigated the use of boron-doped diamond (BDD) and dimensionally stable anodes (DSA) for its degradation. researchgate.net The results indicated that the decolorization process followed pseudo-first-order kinetics, with BDD anodes showing significantly higher apparent rate constants than DSA anodes. researchgate.net The study also highlighted the influence of the water matrix, with inorganic ions and surfactants decelerating the chemical oxygen demand (COD) decay. researchgate.net

Photocatalytic degradation is another key area of research. Studies have demonstrated the effective degradation of this compound using titanium dioxide (TiO₂) as a photocatalyst under UV light irradiation. researchgate.netinternationaljournalcorner.com The rate of degradation is influenced by the type of TiO₂ catalyst used. researchgate.net Hybrid systems that combine photocatalysis with other processes, such as sonolysis (ultrasound), have shown synergistic effects in the degradation of other dyes. scispace.com This is attributed to the promotion of de-aggregation of the photocatalyst, desorption of reactants and products, and the scission of produced hydrogen peroxide, which increases the concentration of oxidizing species. scispace.com

| Degradation System | Technology | Key Findings |

| Electrochemical Oxidation | Boron-doped diamond (BDD) and dimensionally stable anodes (DSA) | BDD anodes are more efficient for decolorization; water matrix composition affects degradation rates. researchgate.net |

| Photocatalysis | TiO₂ under UV irradiation | Effective degradation of this compound; degradation rate depends on the specific TiO₂ catalyst. researchgate.net |

| Hybrid AOPs | Sonolysis combined with photocatalysis (e.g., UV/H₂O₂) | Synergistic effect leading to enhanced decolorization and degradation efficiency. scispace.com |

Computational Design of Next-Generation Mordant Dyes with Tailored Properties

Computational chemistry and molecular modeling are becoming indispensable tools in the design of new dyes with specific, tailored properties. While much of the research in this area has focused on other classes of dyes, the principles are directly applicable to the design of next-generation mordant dyes inspired by the structure and properties of this compound.

Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models are powerful computational methods used to predict the properties and behavior of dye molecules. For instance, DFT calculations have been used to evaluate the molecular structures and optical performance of novel dyes derived from Mordant Black. researchgate.net Such studies can predict key parameters like the maximum absorption wavelength (λmax) and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for applications in areas like dye-sensitized solar cells. researchgate.netdntb.gov.ua

QSAR models are being developed to predict the performance of dyes in various applications, including their removal from wastewater. frontiersin.orgfrontiersin.org These models establish a mathematical relationship between the chemical structure of a dye and its activity, such as its color removal rate during coagulation. frontiersin.orgfrontiersin.org Key molecular parameters identified in these models include surface area and molecular weight. frontiersin.org By understanding these relationships, it is possible to computationally design new mordant dyes with improved performance characteristics, such as enhanced affinity for specific fibers, greater lightfastness, or improved biodegradability. The combination of experimental work with molecular modeling provides deeper insights into intermolecular interactions, which can guide the rational design of new dye molecules. ugent.be

Standardization of Analytical Methodologies for Complex Matrices

The increasing use of synthetic dyes and the concern over their environmental impact necessitate the development of standardized and reliable analytical methods for their detection and quantification in complex matrices, such as wastewater and environmental samples. oup.commdpi.com

Several advanced analytical techniques are being employed for the analysis of dyes. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly with electrospray ionization (ESI), has proven to be a highly sensitive and selective method for the analysis of disperse and other azo dyes in environmental water samples. oup.com Methods like SPE-LC-ESI-MS/MS (Solid-Phase Extraction-Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) can achieve very low limits of detection and quantification. oup.com

UV-Vis spectroscopy is another fundamental tool for the characterization and quantification of dyes like this compound. It can be used to measure the absorbance at the maximum wavelength (λmax) to determine concentration and monitor degradation processes. Fourier-Transform Infrared (FTIR) spectroscopy is also employed to identify the functional groups present in the dye molecule, confirming its structural integrity.

For the analysis of dyes in solid matrices, such as textiles, a combination of techniques is often required. This can include non-invasive methods like technical photography and X-ray fluorescence (XRF) for identifying mordants, coupled with destructive techniques like HPLC with Diode Array Detection (DAD) and High-Resolution Mass Spectrometry (HRMS) for the precise characterization of the organic dye composition. researchgate.net The development of standardized protocols for these analytical methodologies is crucial for ensuring the accuracy and comparability of data across different studies and for regulatory purposes.

| Analytical Technique | Application in Dye Analysis | Reference |

| SPE-LC-ESI-MS/MS | Quantification of disperse dyes in environmental water samples at low concentrations. oup.com | oup.com |

| UV-Vis Spectroscopy | Assessment of dye concentration and monitoring of degradation. | |

| FTIR Spectroscopy | Identification of functional groups and confirmation of structural integrity. | |

| HPLC-DAD-HRMS | Characterization of organic dye composition in complex matrices like textiles. researchgate.net | researchgate.net |

Q & A

Basic Research Questions

Q. How can researchers distinguish C.I. Mordant Blue 13 from structurally similar mordant dyes in analytical workflows?

- Methodological Guidance : Use a combination of spectroscopic techniques (e.g., UV-Vis, IR) and chromatographic methods (HPLC or TLC) to identify unique spectral signatures and retention times. Cross-reference with CAS registry data (CAS 1058-92-0) and molecular formula (C₁₆H₉ClN₂Na₂O₉S₂) for verification. Ensure purity validation via elemental analysis and mass spectrometry .

Q. What are the standard protocols for synthesizing and characterizing this compound in laboratory settings?

- Methodological Guidance : Follow diazotization and coupling reactions under controlled pH (8–10) using 5-chloro-2-hydroxyaniline and naphthalene derivatives. Monitor reaction progress via thin-layer chromatography (TLC). Characterize the product using FTIR for azo-group identification (N=N stretch at ~1450–1600 cm⁻¹) and NMR for structural confirmation. Document sulfonate group stability under varying temperatures .

Q. How can researchers ensure sample purity and reproducibility in studies involving this compound?

- Methodological Guidance : Implement rigorous purification steps, including recrystallization in ethanol-water mixtures and dialysis to remove unreacted precursors. Use ICP-OES to detect trace metal impurities (e.g., chromium or aluminum from mordant residues). Validate reproducibility by repeating syntheses across multiple batches and comparing UV-Vis absorption maxima (±2 nm tolerance) .

Advanced Research Questions

Q. How should researchers design experiments to study the chelation behavior of this compound with transition metals under varying pH conditions?

- Methodological Guidance : Employ potentiometric titrations with metal ions (e.g., Fe³⁺, Al³⁺) across pH 2–12. Monitor complex stability using Job’s method of continuous variation and spectrophotometric titration. Include controls with EDTA to distinguish non-specific binding. Analyze data using stability constant (log β) calculations and compare with DFT-derived models .

Q. What strategies resolve discrepancies between computational predictions (e.g., DFT) and experimental data for this compound’s electronic properties?

- Methodological Guidance : Validate computational models (e.g., B3LYP hybrid functionals) by benchmarking against experimental UV-Vis and cyclic voltammetry results. Adjust basis sets to account for solvation effects and electron correlation. Reconcile deviations by analyzing frontier molecular orbitals (HOMO-LUMO gaps) and comparing with XPS data for oxidation states .

Q. How can researchers address contradictions in literature regarding the dye’s photostability and degradation pathways?

- Methodological Guidance : Conduct accelerated aging studies under controlled UV exposure (e.g., 365 nm) and analyze degradation products via LC-MS. Compare degradation kinetics across solvents (aqueous vs. organic matrices). Use isotopic labeling (e.g., ¹⁸O-H₂O) to trace hydroxyl radical involvement. Apply multivariate statistical analysis to isolate dominant degradation mechanisms .

Q. What experimental controls are critical for reproducing historical synthesis methods of this compound described in pre-1990 literature?

- Methodological Guidance : Replicate vintage protocols (e.g., nitrobenzene sulfonation) while substituting hazardous solvents with safer alternatives (e.g., DMSO). Account for outdated instrumentation by calibrating modern equivalents (e.g., replacing colorimetric assays with spectrophotometry). Validate yields via gravimetric analysis and cross-check with archival patent data .

Q. How can researchers access high-purity this compound samples for mechanistic studies when commercial sources lack metadata?

- Methodological Guidance : Collaborate with academic chemical repositories (e.g., Cambridge Structural Database affiliates) to request certified reference materials (CRMs). Specify purity thresholds (>95%) and require batch-specific HPLC chromatograms. For novel syntheses, document synthetic routes in compliance with FAIR data principles and share via open-access platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.